molecular formula C8H14O5 B8277511 (3R,3aS,5S,6S,6aR)-5,6-dimethoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol

(3R,3aS,5S,6S,6aR)-5,6-dimethoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol

Cat. No.: B8277511
M. Wt: 190.19 g/mol
InChI Key: YYNFEAXISPPISG-OMKQZNDVSA-N
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Description

Methyl 3,6-anhydro-2-O-methyl-alpha-D-idofuranoside is a chemical compound with the molecular formula C7H12O5 It is a derivative of idose, a hexose sugar, and is characterized by the presence of an anhydro bridge and a methyl group at the 2-O position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,3aS,5S,6S,6aR)-5,6-dimethoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable idose derivative.

    Formation of Anhydro Bridge: The 3,6-anhydro bridge is formed through a dehydration reaction, often using acidic conditions.

    Methylation: The 2-O position is methylated using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,6-anhydro-2-O-methyl-alpha-D-idofuranoside can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the methyl group or other substituents with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 3,6-anhydro-2-O-methyl-alpha-D-idofuranoside has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: This compound can be used in studies of carbohydrate metabolism and enzyme interactions.

    Industry: It may be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (3R,3aS,5S,6S,6aR)-5,6-dimethoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The anhydro bridge and methyl group can influence its binding affinity and specificity, affecting the overall biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl alpha-D-mannopyranoside
  • Methyl alpha-D-glucopyranoside
  • Methyl alpha-D-galactopyranoside

Comparison

Methyl 3,6-anhydro-2-O-methyl-alpha-D-idofuranoside is unique due to its anhydro bridge and specific methylation pattern. Compared to similar compounds like methyl alpha-D-mannopyranoside, it has different reactivity and binding properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H14O5

Molecular Weight

190.19 g/mol

IUPAC Name

(3R,3aS,5S,6S,6aR)-5,6-dimethoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol

InChI

InChI=1S/C8H14O5/c1-10-7-6-5(4(9)3-12-6)13-8(7)11-2/h4-9H,3H2,1-2H3/t4-,5+,6-,7+,8+/m1/s1

InChI Key

YYNFEAXISPPISG-OMKQZNDVSA-N

Isomeric SMILES

CO[C@H]1[C@H]2[C@H]([C@@H](CO2)O)O[C@@H]1OC

Canonical SMILES

COC1C2C(C(CO2)O)OC1OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

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COC1OC2C(OC(=O)c3ccccc3)COC2C1OC
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